![molecular formula C19H19N3O2S B4395172 N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4395172.png)
N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
Vue d'ensemble
Description
N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a member of the class of compounds known as metal protein attenuating compounds (MPACs), which have been shown to have potential therapeutic effects in a range of neurological disorders.
Mécanisme D'action
The mechanism of action of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide is not fully understood, but it is thought to involve the chelation of metal ions, such as copper and zinc, that are involved in the formation of toxic protein aggregates in the brain. By reducing the levels of these metal ions, N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide may be able to prevent the formation of these aggregates and reduce their toxicity.
Biochemical and Physiological Effects:
N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the levels of toxic protein aggregates, improving synaptic function, reducing inflammation, and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide as a research tool is its specificity for metal ions, which allows for targeted manipulation of these ions in the brain. However, one limitation of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide is that its effects may be dependent on the specific metal ion concentrations present in the brain, which can vary between individuals and disease states.
Orientations Futures
There are a number of potential future directions for research on N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide. These include further studies of its mechanism of action, the development of more specific and potent MPACs, and the testing of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide in clinical trials for neurodegenerative diseases. Additionally, N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide may have potential applications in other areas of medicine, such as cancer therapy, where metal ion chelation has been shown to have therapeutic effects.
Applications De Recherche Scientifique
N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide has been studied extensively for its potential therapeutic effects in a range of neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have a range of effects on the brain, including reducing the accumulation of toxic proteins, improving synaptic function, and reducing inflammation.
Propriétés
IUPAC Name |
N-[6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-6-17(23)22-19-21-15-10-9-14(12-16(15)25-19)20-18(24)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H,20,24)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLGJUKZCTYYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.